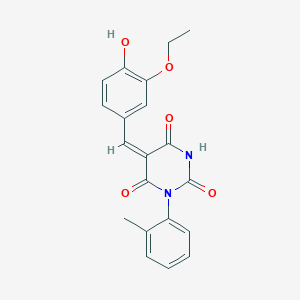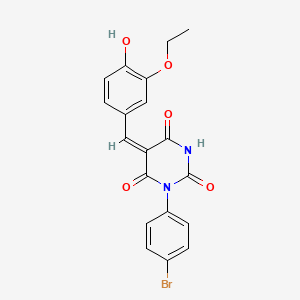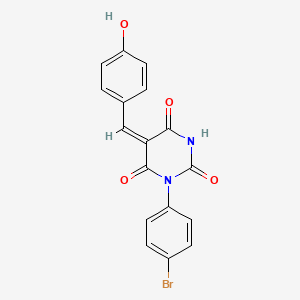![molecular formula C20H23N3O3 B5916804 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)
4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. This chemical compound is commonly used in scientific research to understand its mechanism of action and its potential applications in various fields.
作用机制
4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been shown to inhibit the function of various ion channels by interacting with the channel pore and blocking ion flow. This inhibition leads to the alteration of various physiological processes that are dependent on ion channel function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce cardiac arrhythmias, and modulate neuronal signaling. This compound has also been shown to have anti-inflammatory effects and has been used to treat various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in scientific research is its ability to selectively inhibit ion channels without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the reliability of experimental results.
未来方向
There are various future directions for the use of 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in scientific research. One potential application is the development of new drugs that target ion channels for the treatment of various diseases such as hypertension, cardiac arrhythmias, and epilepsy. Another potential direction is the development of new tools to study ion channel function and their role in various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool to study ion channel function and their role in various physiological processes. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis of 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrophenol with 1-(3-phenyl-2-propen-1-yl)piperazine in the presence of formaldehyde. This reaction leads to the formation of this compound, which is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been extensively studied for its various applications in scientific research. It has been used as a tool to study the function of various ion channels, including calcium channels, potassium channels, and chloride channels. This compound has also been used to study the role of ion channels in various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling.
属性
IUPAC Name |
4-nitro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19-8-9-20(23(25)26)18(15-19)16-22-13-11-21(12-14-22)10-4-7-17-5-2-1-3-6-17/h1-9,15,24H,10-14,16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQZKDVSRCJAS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-(4-chlorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916727.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916730.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916736.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5916741.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916756.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916758.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)


